

NVP-AEW541: Mechanism and Research Applications

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Compound Focus: Nvp-aew541

CAS No.: 475488-34-7

Cat. No.: S517365

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NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a **potent and selective small-molecule inhibitor** of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase [1]. It demonstrates significant selectivity for IGF-1R over the closely related insulin receptor, with cellular IC₅₀ values of **0.086 μM for IGF-1R** versus **2.3 μM for InsR** [1] [2].

The compound exerts its antitumor effects by abrogating IGF-1-mediated survival signals and colony formation in soft agar, consistent with inhibition of IGF-1R autophosphorylation [1]. Mechanistic studies across various cancer models indicate that **NVP-AEW541** induces **G1/S cell cycle arrest** and promotes apoptosis through both caspase-dependent and independent mechanisms [3] [4].

Cell Cycle Analysis Protocol Using Flow Cytometry

Materials and Reagents

- **NVP-AEW541:** Prepare stock solution in DMSO (e.g., 10 mM) and store at -20°C [4]
- Appropriate cell culture medium and supplements
- **Phosphate-buffered saline (PBS)**
- **70% ice-cold ethanol** in PBS for fixation
- **Propidium iodide (PI) staining solution:** containing RNase A (1:100 dilution) [4]
- **Equipment:** Flow cytometer (e.g., FACSCalibur system), centrifuge, CO₂ incubator [4]

Experimental Procedure

- **Cell Seeding and Treatment**

- Seed cells in T-25 flasks at **3.5×10^5 cells/flask** [4]
- Allow cells to adhere overnight under standard culture conditions
- Treat with various concentrations of **NVP-AEW541** or vehicle control (DMSO)

- **Incubation and Harvesting**

- Incubate treated cells for **36 hours** [4]
- Collect cells by trypsinization
- Wash with PBS and centrifuge

- **Fixation and Staining**

- Fix cells in **ice-cold ethanol with PBS containing 1 mM EDTA** [4]
- Incubate fixed cells with PI staining solution containing RNase A
- **Critical:** Digest RNA with RNase A to prevent false positive signals [4]

- **Flow Cytometry Analysis**

- Analyze samples using a flow cytometer with appropriate filters for PI detection
- **Exclude doublets** by gating for width of fluorescence signal (FL2-W) [4]
- Analyze cell cycle profiles using appropriate software (e.g., ModFitLT) [4]

Table 1: Key Parameters for Cell Cycle Analysis with **NVP-AEW541**

Parameter	Specification	Purpose
Cell Density	3.5×10^5 cells/T-25 flask	Ensure exponential growth
Treatment Duration	36 hours	Allow complete cell cycle traversal
Fixation	Ice-cold ethanol with 1 mM EDTA	Preserve DNA content
DNA Labeling	Propidium iodide + RNase A	Specific DNA quantification
Doublet Exclusion	FL2-W gating	Accurate cell cycle phase determination

Expected Results and Data Interpretation

Treatment with **NVP-AEW541** typically results in **dose-dependent G1/S cell cycle arrest** accompanied by an increase in sub-G1 population, indicating apoptotic cells [4]. These effects correlate with molecular changes including:

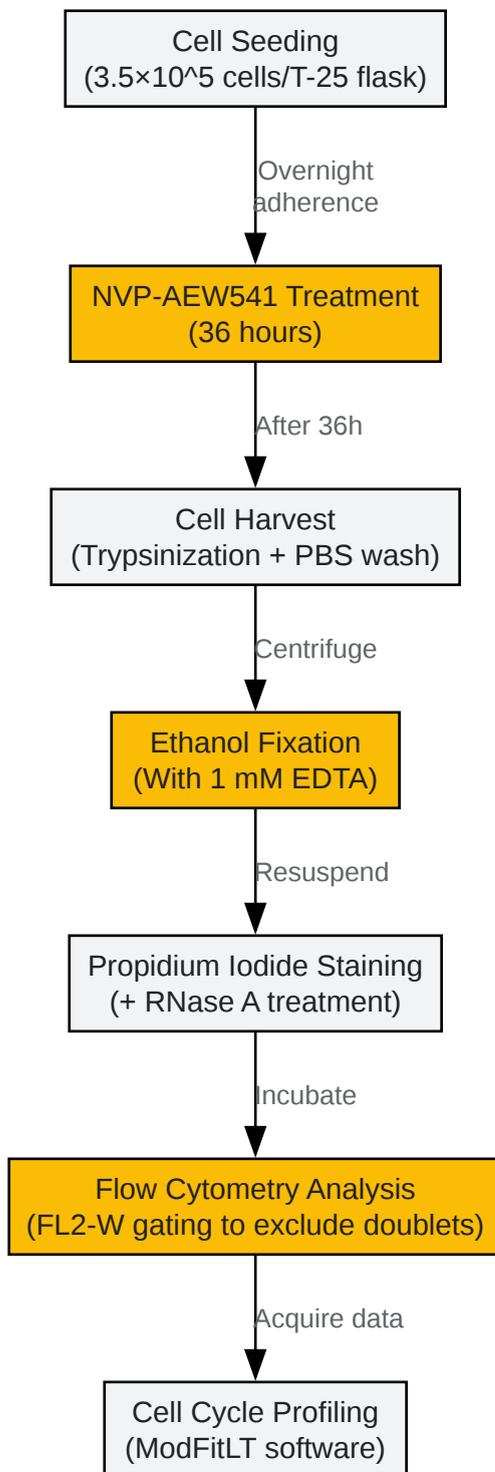
- **pRb downregulation** [3]
- **Increased p27 levels** with reduced CDK2 activity [3]
- **Dephosphorylation of IGF-1R and AKT** [4]

Troubleshooting and Technical Considerations

- **Cell Line Variability:** Response to **NVP-AEW541** varies by cell type; perform preliminary dose-response studies
- **DMSO Concentration:** Maintain consistent DMSO concentration across all samples (typically <0.1%)
- **Fixation Quality:** Ensure single-cell suspension before fixation to prevent clumping
- **Staining Consistency:** Include appropriate controls (untreated, vehicle-treated) for accurate gating

Experimental Workflow Visualization

The complete experimental process for cell cycle analysis can be summarized as follows:



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Research Applications and Synergistic Combinations

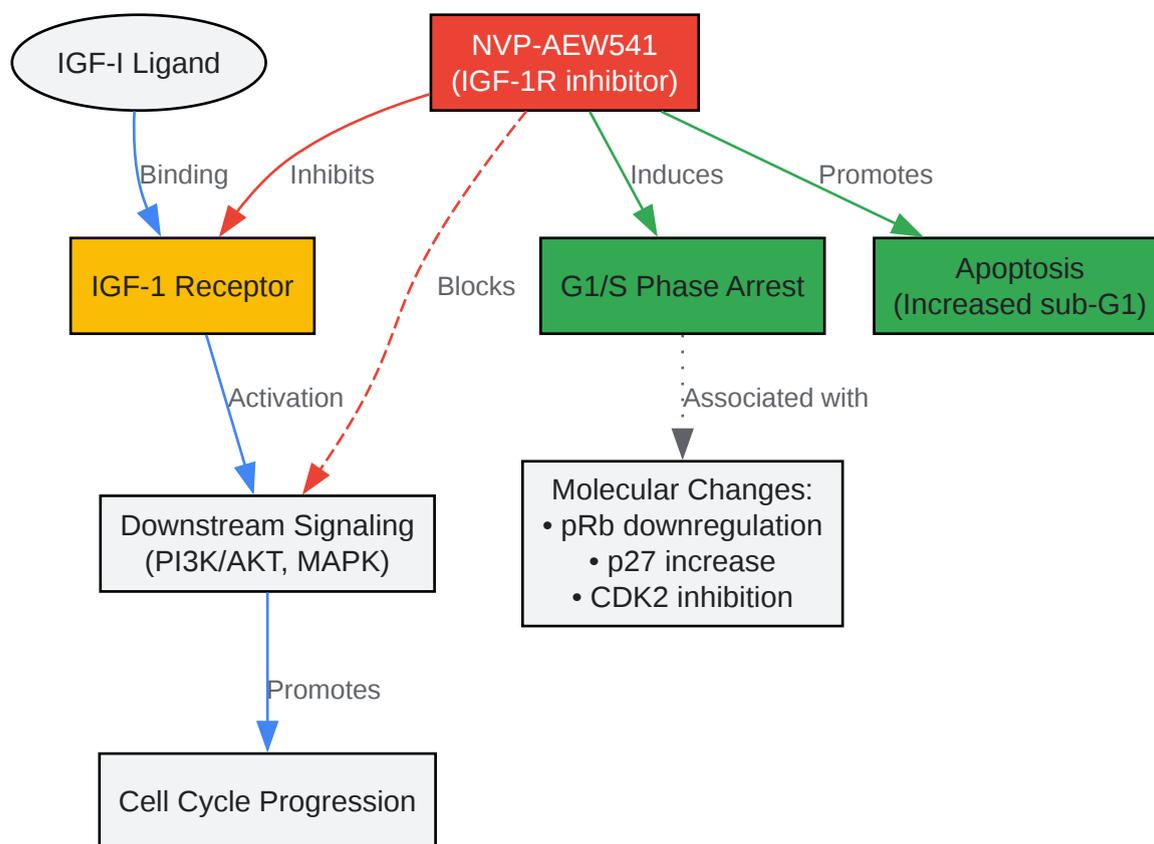
NVP-AEW541 has demonstrated efficacy across diverse cancer models and shows enhanced effects when combined with other therapeutics:

Table 2: Research Applications of **NVP-AEW541** in Cancer Models

Cancer Type	Observed Effects	Combination Therapies	References
Multiple Myeloma	Cell cycle arrest, apoptosis enhancement	Bortezomib, lenalidomide, dexamethasone, melphalan	[3]
Biliary Tract Cancer	G1/S arrest, increased sub-G1 population	Gemcitabine (synergistic), 5-FU (additive)	[4]
Triple-Negative Breast Cancer	Growth suppression, apoptosis induction	Autophagy inhibitors (enhanced efficacy)	[5]
Various Solid Tumors	Inhibition of IGF-1R signaling, reduced proliferation	Multiple chemotherapeutic agents	[1] [4]

Pathway Mechanism Diagram

The molecular mechanism of **NVP-AEW541** and its effects on the cell cycle can be visualized as:



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